3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene
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Overview
Description
3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a propene moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-3-n-pentoxybenzaldehyde.
Reaction with Propene: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the desired propene derivative.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene moiety into an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Fluoro-3-methoxyphenyl)-1-propene
- 3-(5-Fluoro-3-ethoxyphenyl)-1-propene
- 3-(5-Fluoro-3-butoxyphenyl)-1-propene
Uniqueness
3-(5-Fluoro-3-n-pentoxyphenyl)-1-propene is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with shorter alkoxy chains, the pentoxy group may enhance the compound’s lipophilicity and ability to interact with hydrophobic environments.
Properties
IUPAC Name |
1-fluoro-3-pentoxy-5-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO/c1-3-5-6-8-16-14-10-12(7-4-2)9-13(15)11-14/h4,9-11H,2-3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNOMLYYTLXRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=CC(=C1)CC=C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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